What is the complete chemical structure of Sodium lauryl glycol carboxylate?
What is the complete chemical structure of Sodium lauryl glycol carboxylate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Sodium Lauryl Glycol Carboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development and formulation who require a detailed understanding of this anionic surfactant.
Chemical Structure and Identification
Sodium Lauryl Glycol Carboxylate, systematically named sodium 2-(2-hydroxydodecoxy)acetate , is an anionic surfactant characterized by a C12 alkyl chain (lauryl group), a glycol ether linkage, and a terminal carboxylate group. This structure imparts both hydrophilic and lipophilic properties, making it an effective surface-active agent.
The definitive chemical structure is represented by the following molecular formula and identifiers:
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Molecular Formula: C₁₄H₂₇NaO₄[1]
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IUPAC Name: sodium 2-(2-hydroxydodecoxy)acetate[1]
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CAS Number: 119793-28-1[1]
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SMILES: CCCCCCCCCCC(COCC(=O)[O-])O.[Na+]
Below is a two-dimensional representation of the chemical structure of Sodium Lauryl Glycol Carboxylate.
Caption: 2D structure of Sodium Lauryl Glycol Carboxylate.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of Sodium Lauryl Glycol Carboxylate.
| Property | Value | Source |
| Molecular Weight | 282.35 g/mol | PubChem[1] |
| Appearance | Typically a pale yellow liquid | Cosmacon[2] |
| Solubility | Soluble in water | Surfactant Encyclopedia |
| pH (1% solution) | 5.5 - 8.5 | Generic Data for similar surfactants |
| Critical Micelle Concentration (CMC) | Data not available; expected to be in the mM range | --- |
| HLB Value | ~13 | Making Cosmetics |
Experimental Protocols
Synthesis of Sodium Lauryl Glycol Carboxylate
A general and plausible method for the synthesis of Sodium Lauryl Glycol Carboxylate is the carboxymethylation of lauryl glycol (1-dodecan-1,2-diol). This process involves a Williamson ether synthesis followed by saponification.
Materials:
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Lauryl glycol (1-dodecan-1,2-diol)
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Sodium chloroacetate (B1199739)
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Sodium hydroxide (B78521)
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Toluene (B28343) (or other suitable solvent)
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Deionized water
Procedure:
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Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve lauryl glycol in toluene. Add a stoichiometric amount of sodium hydroxide pellets and heat the mixture to reflux. Water is removed azeotropically using a Dean-Stark trap to drive the formation of the sodium alkoxide.
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Carboxymethylation: Once the alkoxide formation is complete, cool the reaction mixture. Add a solution of sodium chloroacetate in ethanol dropwise to the flask while maintaining the temperature below 50°C. After the addition is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction.
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Saponification and Work-up: After cooling, add deionized water to the reaction mixture to dissolve the product and any unreacted sodium chloroacetate. The toluene layer is separated. The aqueous layer, containing the sodium salt of the lauryl glycol carboxylic acid, is then washed with a non-polar solvent to remove any unreacted lauryl glycol.
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Isolation: The aqueous solution is then concentrated under reduced pressure to yield the final product, Sodium Lauryl Glycol Carboxylate. The purity of the product can be assessed by techniques such as HPLC and NMR spectroscopy.
The logical workflow for the synthesis is depicted in the following diagram:
Caption: Synthetic pathway for Sodium Lauryl Glycol Carboxylate.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration and purity of Sodium Lauryl Glycol Carboxylate can be determined using High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or UV detection after derivatization, as surfactants often lack a strong UV chromophore.
Instrumentation:
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HPLC system with a gradient pump
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
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Charged Aerosol Detector (CAD) or UV-Vis Detector
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Autosampler
Chromatographic Conditions:
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid
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Gradient:
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0-5 min: 20% B
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5-25 min: 20% to 90% B
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25-30 min: 90% B
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30-35 min: 90% to 20% B
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35-40 min: 20% B
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Injection Volume: 10 µL
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Detector: CAD (or UV at 210 nm if response is adequate)
Sample Preparation:
Prepare a stock solution of Sodium Lauryl Glycol Carboxylate in a mixture of water and acetonitrile (1:1 v/v). Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 1000 µg/mL. Samples of unknown concentration should be diluted to fall within this range.
Spectroscopic Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of Sodium Lauryl Glycol Carboxylate can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are outlined below.
¹H NMR (in D₂O):
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~0.8 ppm (triplet): Terminal methyl group (-CH₃) of the lauryl chain.
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~1.2-1.4 ppm (multiplet): Methylene groups (-CH₂-) of the lauryl chain.
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~3.4-3.8 ppm (multiplet): Methylene and methine protons adjacent to oxygen atoms (-CH-O- and -CH₂-O-).
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~4.0 ppm (singlet): Methylene protons of the acetate (B1210297) group (-O-CH₂-COO⁻).
¹³C NMR (in D₂O):
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~14 ppm: Terminal methyl carbon of the lauryl chain.
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~22-32 ppm: Methylene carbons of the lauryl chain.
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~65-75 ppm: Carbons bonded to oxygen (ether and alcohol).
The signaling pathway for structural elucidation using NMR can be visualized as follows:
Caption: Logic diagram for NMR-based structure verification.
This guide provides a foundational understanding of Sodium Lauryl Glycol Carboxylate for its application in scientific research and development. For specific applications, further empirical studies are recommended.
